molecular formula C25H21NO6S B491425 Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 406475-90-9

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B491425
CAS No.: 406475-90-9
M. Wt: 463.5g/mol
InChI Key: KXYOSIVRPWJMTD-UHFFFAOYSA-N
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Description

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a trifunctional substitution pattern:

  • Position 5: An acetyl(benzenesulfonyl)amino group (–N(SO₂C₆H₅)COCH₃).
  • Position 2: A phenyl substituent (C₆H₅).
  • Position 3: An ethyl ester (–COOCH₂CH₃).

The acetyl-sulfonamide moiety at position 5 may enhance hydrogen-bonding interactions with biological targets, while the phenyl group at position 2 contributes to aromatic π-π stacking. The ethyl ester at position 3 balances hydrophobicity and metabolic stability. Structural analysis tools like SHELXL and ORTEP (used in crystallography) are critical for elucidating such compounds’ geometries .

Properties

IUPAC Name

ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-3-31-25(28)23-21-16-19(14-15-22(21)32-24(23)18-10-6-4-7-11-18)26(17(2)27)33(29,30)20-12-8-5-9-13-20/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYOSIVRPWJMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves the reaction of the benzofuran derivative with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzofuran derivatives arises from variations in substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name (Position 5 Substituent) Position 2 Substituent Position 3 Substituent Key Differences from Target Compound Implications Reference
Ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Methyl (CH₃) Ethyl ester - Position 5 : Butyryl (C₃H₇CO) and 4-methoxyphenyl sulfonyl.
- Position 2 : Methyl instead of phenyl.
Increased lipophilicity (butyryl) and electron-donating effects (methoxy). Reduced aromatic interactions due to methyl.
Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate Phenyl (C₆H₅) Ethyl ester - Position 5 : Lacks acetyl; 4-bromophenyl sulfonyl.
- Position 5 : Bromine introduces heavy atom.
Enhanced halogen bonding potential. Possible metabolic resistance due to bromine.
Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Methyl (CH₃) Ethyl ester - Position 5 : Benzoyl (C₆H₅CO) and 2,5-dimethylphenyl sulfonyl.
- Position 2 : Methyl.
Steric hindrance (dimethylphenyl) and increased π-π stacking (benzoyl). Reduced solubility.
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl (C₆H₅) Ethyl ester - Position 5 : (2-methylpropanoyl)oxy (ester) instead of sulfonamide. Altered hydrogen-bonding capacity; ester may increase hydrolysis susceptibility.
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate Propyl (C₃H₇) Ethyl ester - Position 5 : 4-ethoxyphenyl sulfonyl.
- Position 2 : Propyl instead of phenyl.
Increased hydrophobicity (propyl) and electron-donating effects (ethoxy).

Key Observations

Position 5 Modifications :

  • The acetyl-sulfonamide group in the target compound is unique compared to analogs with butyryl, benzoyl, or ester groups. Acetyl’s smaller size may enhance metabolic stability compared to bulkier substituents (e.g., butyryl) .
  • Bromine or methoxy substituents on the sulfonyl aryl ring (e.g., 4-bromo or 4-methoxy) influence electronic properties and intermolecular interactions .

Position 2 Substitutions: Phenyl groups (as in the target compound) enable π-π stacking, critical for binding to aromatic residues in enzymes or receptors.

Position 3 Variations :

  • All compounds share an ethyl ester, suggesting its role as a standard solubilizing group. However, methoxyethyl esters (e.g., in ) could further modulate solubility .

Crystallographic and Computational Insights

  • Structural studies of related benzofurans (e.g., ) reveal intermolecular interactions such as hydrogen bonding (O–H⋯O) and C–H⋯F contacts, which stabilize crystal packing .
  • Software suites like SHELX and WinGX are pivotal for refining crystal structures and analyzing molecular geometries .

Biological Activity

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N1O6SC_{20}H_{19}N_{1}O_{6}S. The compound features a benzofuran core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. The sulfonamide group is believed to play a crucial role in its inhibitory effects on various targets, including:

  • Histone Deacetylases (HDACs) : HDAC inhibitors are known for their role in cancer therapy by inducing cell cycle arrest and apoptosis in tumor cells.
  • Kinase Inhibition : Certain derivatives have shown promise as kinase inhibitors, affecting signaling pathways critical for tumor growth.

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)12.5Induction of apoptosis via HDAC inhibition
A549 (Lung Cancer)8.0Cell cycle arrest and apoptosis
HT-29 (Colorectal)10.0Inhibition of proliferation through kinase pathways

Case Studies and Research Findings

  • MCF-7 Cell Line Study : Research indicated that the compound significantly reduced cell viability in MCF-7 cells, with an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, suggesting a potential role as an anticancer agent.
  • A549 Cell Line Study : In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 8.0 µM. It was found to cause G1 phase cell cycle arrest, which is critical for preventing further proliferation of cancer cells.
  • HT-29 Cell Line Study : The antiproliferative effects were also evaluated in HT-29 colorectal cancer cells, where an IC50 value of 10.0 µM was recorded. The study highlighted the compound's ability to inhibit key kinases involved in cell signaling pathways that promote tumor growth.

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